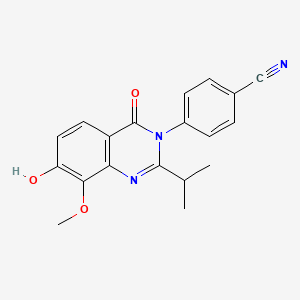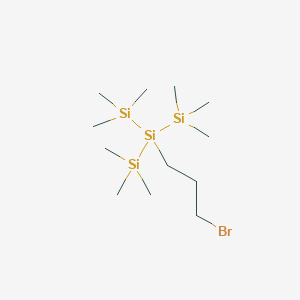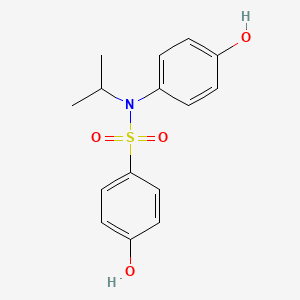
4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile typically involves multi-step organic reactions. A common route might include:
Formation of the Quinazoline Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.
Functional Group Modifications: Introduction of hydroxy, isopropyl, and methoxy groups through various substitution reactions.
Benzonitrile Addition: Coupling the quinazoline core with a benzonitrile derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Quinazoline derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of novel materials with specific properties.
Biology
Enzyme Inhibition: Some quinazoline derivatives act as enzyme inhibitors.
Antimicrobial Activity: Exhibits activity against various microbial strains.
Medicine
Anticancer Agents: Some derivatives are used in the development of anticancer drugs.
Anti-inflammatory Agents: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Agrochemicals: Potential use in the development of new agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Affecting Cellular Pathways: Influencing various cellular pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(7-Hydroxy-2-methyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile
- 4-(7-Hydroxy-2-ethyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile
Uniqueness
- Functional Groups : The presence of specific functional groups like isopropyl and methoxy groups can influence the compound’s biological activity and chemical reactivity.
- Biological Activity : Unique biological activities compared to other quinazoline derivatives.
Propiedades
Número CAS |
871814-49-2 |
|---|---|
Fórmula molecular |
C19H17N3O3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-(7-hydroxy-8-methoxy-4-oxo-2-propan-2-ylquinazolin-3-yl)benzonitrile |
InChI |
InChI=1S/C19H17N3O3/c1-11(2)18-21-16-14(8-9-15(23)17(16)25-3)19(24)22(18)13-6-4-12(10-20)5-7-13/h4-9,11,23H,1-3H3 |
Clave InChI |
NRLBHPLWMGCODT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(C=CC(=C2OC)O)C(=O)N1C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)


![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)

![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)
![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)
![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)

